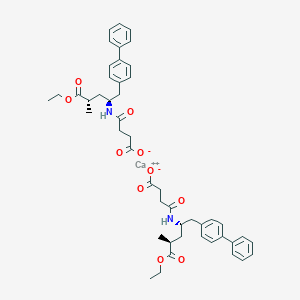
Sacubitril Impurity K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sacubitril Impurity K is a byproduct formed during the synthesis of Sacubitril, a neprilysin inhibitor used in combination with Valsartan for the treatment of chronic heart failure. This compound is one of the several impurities that need to be controlled and monitored to ensure the quality and safety of the final pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sacubitril Impurity K involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the reaction of a biphenyl compound with an amino acid derivative under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and water, and catalysts such as palladium-based compounds .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through rigorous quality assurance processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the impurities, including this compound, during the manufacturing process .
化学反応の分析
Types of Reactions: Sacubitril Impurity K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various degradation products and intermediates. These products are analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
科学的研究の応用
Sacubitril Impurity K has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods. In biology, it is studied for its potential biological activities and interactions with other biomolecules. In medicine, it is investigated for its role in the safety and efficacy of Sacubitril-containing pharmaceuticals .
作用機序
The mechanism of action of Sacubitril Impurity K is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence and behavior during the synthesis and storage of Sacubitril can provide insights into the stability and degradation pathways of the drug. Understanding these pathways is crucial for ensuring the quality and safety of the final pharmaceutical product .
類似化合物との比較
Similar Compounds: Similar compounds to Sacubitril Impurity K include other impurities formed during the synthesis of Sacubitril, such as Sacubitril Impurity A, Sacubitril Impurity B, and Sacubitril Impurity C. These impurities share similar chemical structures and properties but differ in their specific molecular configurations and formation pathways .
Uniqueness: this compound is unique in its specific formation pathway and chemical structure. Its presence and concentration in the final pharmaceutical product can significantly impact the drug’s stability and efficacy. Therefore, it is essential to monitor and control this compound during the manufacturing process to ensure the quality and safety of Sacubitril-containing medications .
特性
分子式 |
C48H56CaN2O10 |
|---|---|
分子量 |
861.0 g/mol |
IUPAC名 |
calcium;4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m00./s1 |
InChIキー |
DDLCKLBRBPYKQS-CLVXXQEZSA-L |
異性体SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
正規SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


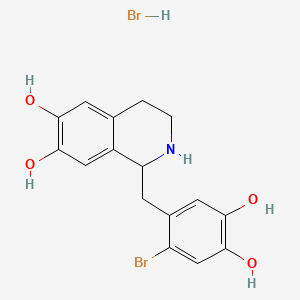
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
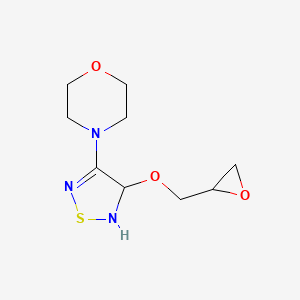
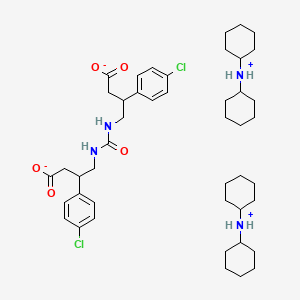
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
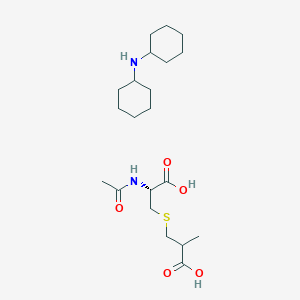

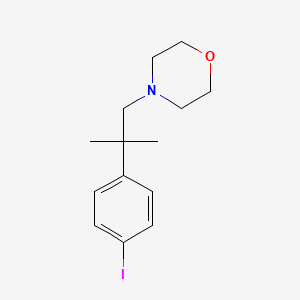
![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
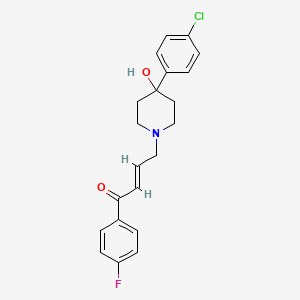
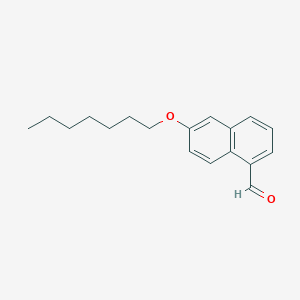
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
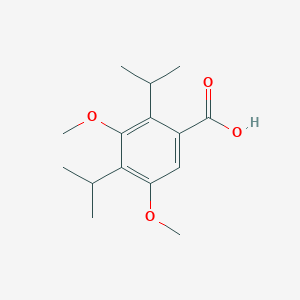
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
